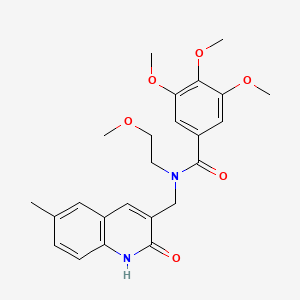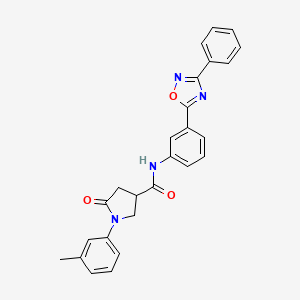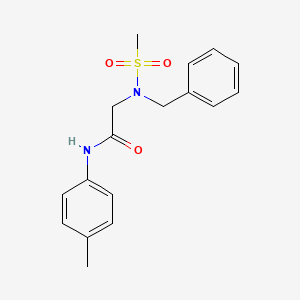
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-(2,4-dichlorobenzyl)phenylsulfonamido)-N-phenylacetamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This chemical compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disorders, and neurological disorders.
Mécanisme D'action
DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking the adenosine A1 receptor, DPCPX can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have a wide range of biochemical and physiological effects. In cancer, DPCPX can inhibit cell proliferation, induce apoptosis, and suppress angiogenesis. In cardiovascular disorders, DPCPX can reduce myocardial ischemia-reperfusion injury, improve cardiac function, and prevent arrhythmias. In neurological disorders, DPCPX can improve cognitive function, reduce the risk of seizures, and modulate neurotransmission.
Avantages Et Limitations Des Expériences En Laboratoire
DPCPX is a potent and selective antagonist of the adenosine A1 receptor, making it an excellent tool for studying the role of adenosine in various physiological processes. However, DPCPX has some limitations for lab experiments, including its low solubility in water and the need for careful purification to obtain a high yield of pure product.
Orientations Futures
There are several future directions for the research on DPCPX. One potential area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the investigation of the therapeutic potential of DPCPX in other diseases, such as diabetes and inflammatory disorders. Additionally, the development of novel delivery methods for DPCPX could improve its pharmacological properties and increase its therapeutic potential.
Conclusion:
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor with promising therapeutic potential in various diseases. The synthesis of DPCPX is a multi-step process that requires careful purification to obtain a high yield of pure product. DPCPX exerts its pharmacological effects by selectively blocking the adenosine A1 receptor, modulating various physiological processes, and exerting its therapeutic effects. While DPCPX has some limitations for lab experiments, its potential therapeutic applications and future directions for research make it an exciting area of study in the field of pharmacology.
Méthodes De Synthèse
The synthesis of DPCPX involves the reaction of 2,4-dichlorobenzylamine with p-toluenesulfonyl chloride to form 2,4-dichlorobenzyl-p-toluenesulfonamide. This intermediate is then reacted with N-phenylacetyl chloride to produce DPCPX. The synthesis of DPCPX is a multi-step process and requires careful purification to obtain a high yield of pure product.
Applications De Recherche Scientifique
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer, DPCPX has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular disorders, DPCPX has been shown to improve myocardial ischemia-reperfusion injury and reduce the risk of arrhythmias. In neurological disorders, DPCPX has been shown to improve cognitive function and reduce the risk of seizures.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-12-11-16(20(23)13-17)14-25(29(27,28)19-9-5-2-6-10-19)15-21(26)24-18-7-3-1-4-8-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUXMAANKOSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)



![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)






![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7694863.png)
